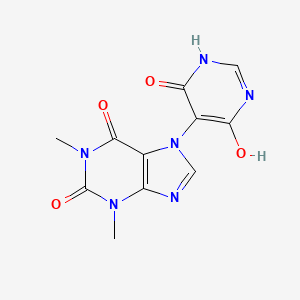
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione is a complex organic compound that features both purine and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a purine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反応の分析
Types of Reactions
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exerting anti-cancer properties.
類似化合物との比較
Similar Compounds
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione: shares structural similarities with other purine and pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of both purine and pyrimidine structures within a single molecule. This duality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
62787-62-6 |
|---|---|
分子式 |
C11H10N6O4 |
分子量 |
290.24 g/mol |
IUPAC名 |
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H10N6O4/c1-15-7-5(10(20)16(2)11(15)21)17(4-14-7)6-8(18)12-3-13-9(6)19/h3-4H,1-2H3,(H2,12,13,18,19) |
InChIキー |
MCNALMTYUMMUFL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=C(N=CNC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
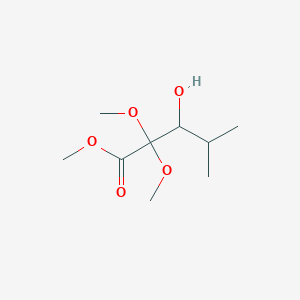
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
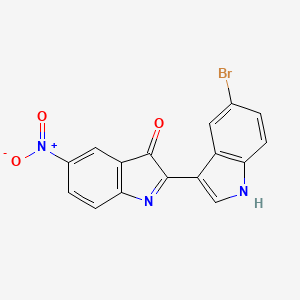
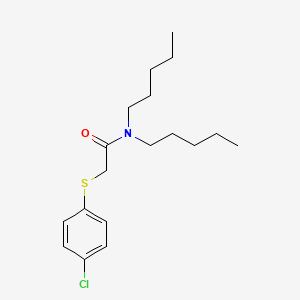
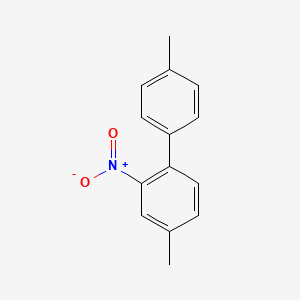
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
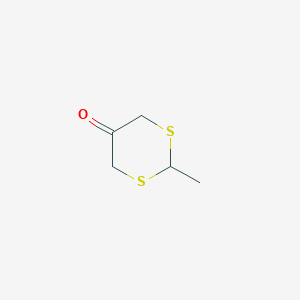
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)

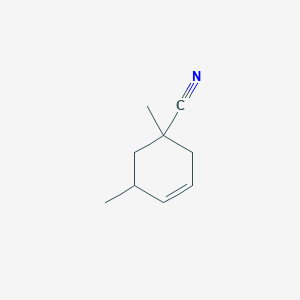
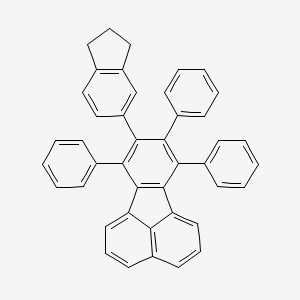
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
